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Compound of Interest

Compound Name: N-Acetyl-L-erythro-sphingosine

Cat. No.: B1164720 Get Quote

Executive Summary
Verdict: The choice between C2-Ceramide (N-acetylsphingosine) and C6-Ceramide (N-

hexanoylsphingosine) in leukemia research is not merely a matter of potency, but of

physiological relevance versus biophysical accessibility.

C2-Ceramide is the superior choice for rapid signaling interrogation due to its high water

solubility and immediate membrane permeability. However, it is prone to off-target artifacts

and is ineffective in certain resistant lines (e.g., K562).

C6-Ceramide is the physiologically superior mimetic. While less soluble, it serves as a

substrate for intracellular reacylation into long-chain ceramides, activating a broader and

more authentic apoptotic cascade. It effectively bypasses resistance mechanisms in CML

(K562) cells where C2 fails.

Physicochemical & Pharmacokinetic Profile
The structural difference—a 2-carbon versus a 6-carbon acyl chain—dictates the experimental

handling and cellular uptake kinetics.
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Feature C2-Ceramide C6-Ceramide
Implication for

Research

Hydrophobicity Low (Amphiphilic) Moderate

C2 enters cells via

passive diffusion

rapidly; C6 requires

longer equilibration or

carriers (e.g., BSA,

liposomes).

Solubility (Water) ~1-2 mg/mL < 0.1 mg/mL

C2 can be added

directly to media; C6

requires

DMSO/Ethanol stock

and vigorous

vortexing.

Metabolic Fate
Poor substrate for

Ceramide Synthase
Excellent substrate

C6 is reacylated into

C16/C18-Ceramide

(pro-apoptotic); C2

often remains distinct,

risking non-

physiological

signaling.

Cellular Retention Low (Rapid washout) Moderate

C6 mimics the

sustained

accumulation of

endogenous ceramide

during stress.

Biological Potency & Efficacy Analysis[1][2][3][4][5]
Cytotoxicity Profile (Leukemia Cell Lines)
The following data aggregates IC50 values and apoptotic efficacy from comparative studies on

Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) lines.

Table 1: Comparative Potency (IC50 / Apoptotic Threshold)
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Cell Line Disease Model
C2-Ceramide

Potency

C6-Ceramide

Potency

Key

Observation

HL-60
AML

(Promyelocytic)
IC50: ~5–10 µM IC50: ~26 µM

C2 is more

potent molar-for-

molar due to

uptake efficiency,

but C6 induces a

more "complete"

apoptotic

phenotype

(G1/G2 arrest).

K562
CML (BCR-

ABL+)

Resistant (>50

µM)

Sensitive (25–50

µM)

Critical

Distinction: K562

cells resist C2

but undergo

apoptosis with

C6 via Caspase-

8/JNK activation.

U937 AML (Monocytic)
Effective (10–20

µM)

Effective (20–40

µM)

Both induce DNA

fragmentation;

C6 shows

delayed kinetics

due to metabolic

processing.

Jurkat T-cell Leukemia
High Potency (5–

10 µM)

Moderate

Potency (15 µM)

C6 induces

necrosis more

frequently at high

doses compared

to pure apoptosis

with C2.
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Analyst Note: The resistance of K562 cells to C2-ceramide is a documented phenomenon.[1]

C6-ceramide succeeds here because it recruits the JNK stress pathway and Caspase-8 more

effectively than the short-chain C2 analog, likely due to its ability to partition into specific

mitochondrial membrane domains that C2 cannot access.

Mechanistic Deep Dive: The "Mimic" vs. The "Tool"
Pathway Visualization
The diagram below illustrates the divergent and converging pathways of C2 and C6 ceramide.

Note the Metabolic Shunt specific to C6, where it feeds into the de novo synthesis machinery.
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Caption: C6-Ceramide engages the endogenous reacylation machinery (Green pathway),

generating long-chain species that activate JNK/Caspase-8, crucial for overcoming resistance

in K562 cells. C2 acts primarily via direct phosphatase activation and mitochondrial pore

formation.

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, follow these protocols. The Solvent Control step is the most common

point of failure in C6 experiments due to precipitation.

Protocol A: Preparation of Stable Stock Solutions
C2-Ceramide: Dissolve in DMSO to 50 mM. Can be further diluted in PBS/media.

C6-Ceramide (Critical):

Dissolve C6-Ceramide in fresh, anhydrous DMSO to 20 mM.

Validation: Solution must be crystal-clear. If cloudy, sonicate at 37°C for 5 minutes.

Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times; hydrophobicity

causes aggregation upon repeated thawing.

Protocol B: Treatment of Suspension Leukemia Cells
(HL-60/K562)[5]

Seeding: Seed cells at

cells/mL in RPMI-1640 + 10% FBS. Allow 24h recovery.

Dosing:

For C2: Add directly to media (Final: 10–20 µM).

For C6: Pre-dilute the DMSO stock 1:10 in sterile ethanol or warm media immediately

before addition to prevent precipitation shock. Add dropwise to cell suspension while

swirling. (Final: 25–50 µM).[1]
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Solvent Control: Treat a separate well with equivalent DMSO/Ethanol volume (must be <

0.5% v/v).

Incubation:

Early Signaling (JNK/Akt): Harvest at 2–6 hours.

Apoptosis (Annexin V): Harvest at 24 hours.

Cell Cycle Arrest: Harvest at 12–18 hours (C6 specifically induces G1/G2 arrest).

Protocol C: Apoptosis Verification (Flow Cytometry)
Harvest

cells; wash 2x with cold PBS.

Resuspend in 100 µL Annexin V Binding Buffer.

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

Incubate 15 min at RT in dark.

Readout:

Annexin V+/PI-: Early Apoptosis (Primary mechanism for both).

Annexin V+/PI+: Late Apoptosis/Necrosis (More common with high-dose C6).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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